
Chlorhydrate d'alvespimycine
Vue d'ensemble
Description
Chlorhydrate d'alvespimycine: est un dérivé de la geldanamycine et un inhibiteur de la protéine de choc thermique 90 (HSP90). Il a été étudié pour son potentiel en tant qu'agent antinéoplasique, en particulier dans le traitement des tumeurs solides et de la leucémie aiguë myéloïde . Le this compound présente plusieurs propriétés pharmacologiquement souhaitables, telles qu'une responsabilité métabolique réduite, une liaison aux protéines plasmatiques plus faible, une solubilité accrue dans l'eau, une biodisponibilité orale plus élevée, une hépatotoxicité réduite et une activité antitumorale supérieure par rapport à son prédécesseur, la tanespimycine .
Applications De Recherche Scientifique
Chemistry: : In chemistry, alvespimycin hydrochloride is used as a tool compound to study the inhibition of HSP90 and its effects on protein folding and stability .
Biology: : In biological research, alvespimycin hydrochloride is employed to investigate the role of HSP90 in cellular processes and its potential as a therapeutic target for various diseases .
Medicine: : Alvespimycin hydrochloride has been extensively studied for its antitumor activity. It has shown promise in preclinical and clinical trials for the treatment of solid tumors, acute myeloid leukemia, and other cancers .
Industry: : In the pharmaceutical industry, alvespimycin hydrochloride is used in drug development and research to explore new therapeutic approaches for cancer treatment .
Mécanisme D'action
Target of Action
Alvespimycin hydrochloride is a derivative of geldanamycin and primarily targets the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the correct folding and function of many cellular signaling proteins, referred to as HSP90 client proteins .
Mode of Action
Alvespimycin hydrochloride inhibits HSP90, thereby disrupting its regulation of the correct folding and function of HSP90 client proteins . This inhibition targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .
Biochemical Pathways
The inhibition of HSP90 by Alvespimycin hydrochloride affects various biochemical pathways. It disrupts the correct folding and function of many cellular signaling proteins, which are referred to as Hsp90 client proteins . These client proteins include oncogenic kinases such as BRAF, which are involved in cellular signaling pathways .
Pharmacokinetics
Alvespimycin hydrochloride exhibits several pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, and reduced hepatotoxicity . Pharmacokinetic studies have revealed linear increases in maximum concentration (Cmax) and area under the curve (AUC) from 8 to 32mg/m2 and minor accumulation upon repeated doses .
Result of Action
The result of Alvespimycin hydrochloride’s action is an antitumor activity through HSP90 inhibition . It targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) . It is more selective for tumors over normal tissue .
Analyse Biochimique
Biochemical Properties
Alvespimycin hydrochloride plays a significant role in biochemical reactions. It inhibits HSP90, a chaperone protein that aids in the assembly, maturation, and folding of proteins . This inhibition targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . Alvespimycin hydrochloride also demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones .
Cellular Effects
Alvespimycin hydrochloride has profound effects on various types of cells and cellular processes. It mediates an antitumor activity through HSP90 inhibition, resulting in the depletion of client proteins that have oncogenic activity . This influence extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Alvespimycin hydrochloride involves the inhibition of HSP90 and its regulation of correct folding and function of many cellular signaling proteins, referred to as Hsp90 client proteins . This inhibition leads to the proteasomal destruction of these client proteins, including oncogenic kinases such as BRAF .
Dosage Effects in Animal Models
The effects of Alvespimycin hydrochloride vary with different dosages in animal models. A physiologically based pharmacokinetic model of Alvespimycin hydrochloride in mice was built and successfully characterized the time course of the disposition of Alvespimycin hydrochloride in mice .
Metabolic Pathways
Alvespimycin hydrochloride is involved in metabolic pathways that include redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: : Le chlorhydrate d'alvespimycine est synthétisé par une série de réactions chimiques à partir de la geldanamycine. Les étapes clés impliquent la modification de la structure de la geldanamycine pour introduire le groupe diméthylaminoéthylamino, conduisant à la formation de la 17-diméthylaminoéthylamino-17-déméthoxygeldanamycine (17-DMAG) . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées.
Méthodes de production industrielle: : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions: : Le chlorhydrate d'alvespimycine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .
Réactifs et conditions courants: : Les réactifs courants utilisés dans la synthèse et la modification du this compound comprennent les solvants organiques, les acides, les bases et les catalyseurs. Les conditions réactionnelles sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées .
Principaux produits formés: : Les principaux produits formés à partir des réactions chimiques du this compound comprennent divers analogues et dérivés présentant des propriétés pharmacocinétiques et pharmacodynamiques améliorées .
Applications de recherche scientifique
Chimie: : En chimie, le this compound est utilisé comme composé outil pour étudier l'inhibition de la HSP90 et ses effets sur le repliement et la stabilité des protéines .
Biologie: : En recherche biologique, le this compound est utilisé pour étudier le rôle de la HSP90 dans les processus cellulaires et son potentiel en tant que cible thérapeutique pour diverses maladies .
Médecine: : Le this compound a été largement étudié pour son activité antitumorale. Il s'est montré prometteur lors d'essais précliniques et cliniques pour le traitement des tumeurs solides, de la leucémie aiguë myéloïde et d'autres cancers .
Industrie: : Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement et la recherche de médicaments pour explorer de nouvelles approches thérapeutiques pour le traitement du cancer .
Mécanisme d'action
Le this compound exerce ses effets en inhibant la HSP90, une chaperonne moléculaire impliquée dans le repliement correct et la fonction de nombreuses protéines de signalisation cellulaire . En se liant à la HSP90, le this compound perturbe son activité de chaperonne, conduisant à la dégradation des protéines clientes, y compris les kinases oncogéniques telles que BRAF . Cela entraîne l'appauvrissement des protéines ayant une activité oncogénique et l'induction potentielle de la HSP70 (HSP72), ce qui amplifie encore ses effets antitumoraux .
Comparaison Avec Des Composés Similaires
Composés similaires: : Les composés similaires au chlorhydrate d'alvespimycine comprennent la tanespimycine, la geldanamycine et d'autres inhibiteurs de la HSP90 .
Unicité: : Le this compound se distingue par ses propriétés pharmacologiques améliorées, telles qu'une solubilité accrue dans l'eau, une biodisponibilité orale plus élevée, une hépatotoxicité réduite et une activité antitumorale supérieure par rapport à la tanespimycine . Ces attributs en font un candidat plus attrayant pour un développement et une utilisation cliniques ultérieurs.
Activité Biologique
Alvespimycin hydrochloride, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent inhibitor of heat shock protein 90 (HSP90). This compound has garnered attention for its significant biological activity, particularly in the context of cancer treatment. This article delves into its mechanism of action, pharmacokinetics, clinical studies, and potential therapeutic applications.
Alvespimycin functions primarily through the inhibition of HSP90, a molecular chaperone that is crucial for the proper folding and function of numerous client proteins involved in cellular signaling pathways. These client proteins often include oncogenic kinases such as BRAF, HER2, and EGFR, which are frequently overexpressed or mutated in various tumors. By inhibiting HSP90, alvespimycin promotes the proteasomal degradation of these oncoproteins, leading to reduced tumor cell proliferation and increased apoptosis .
Key Mechanisms:
- Inhibition of Oncoproteins : Disruption of HSP90's chaperone function leads to the degradation of client proteins essential for tumor growth.
- Induction of HSP70 : Treatment with alvespimycin can induce the expression of HSP70, a stress response protein that may have protective roles in normal cells .
- Selectivity for Tumor Cells : Alvespimycin has been shown to preferentially target tumor cells over normal tissues, enhancing its therapeutic potential while minimizing side effects .
Pharmacokinetics
Alvespimycin exhibits favorable pharmacokinetic properties:
- Absorption : At a maximum tolerated dose (MTD) of 80 mg/m², plasma concentrations exceed 63 nM for less than 24 hours .
- Volume of Distribution : The mean volume of distribution is reported at 385 L at the MTD .
- Protein Binding : Alvespimycin shows minimal protein binding, which may contribute to its efficacy .
- Metabolism and Elimination : It undergoes redox cycling via cytochrome P450 enzymes and forms glutathione conjugates. However, its metabolism is relatively weak in humans .
Phase I Trials
A pivotal Phase I trial evaluated the safety and dosage of alvespimycin in patients with advanced solid tumors. The study employed an accelerated titration design to determine the MTD while assessing pharmacokinetics and tumor response . The findings indicated:
- Maximum Tolerated Dose (MTD) : Established at 80 mg/m².
- Antitumor Activity : Notable responses were observed in patients with HER2-positive breast cancer and ovarian cancer when combined with trastuzumab .
Case Studies
Numerous case studies have highlighted the efficacy of alvespimycin in specific cancer types:
- Osteosarcoma : Alvespimycin was noted to enhance the effects of telomerase inhibition by imetelstat in preclinical models .
- Metastatic Solid Tumors : In patients with metastatic or unresectable solid tumors, alvespimycin demonstrated significant antitumor effects while maintaining a favorable safety profile .
Comparative Efficacy
Alvespimycin has been compared to other HSP90 inhibitors such as tanespimycin (17-AAG). Key differences include:
Feature | Alvespimycin (17-DMAG) | Tanespimycin (17-AAG) |
---|---|---|
Metabolic Liability | Reduced | Higher |
Plasma Protein Binding | Minimal | Higher |
Water Solubility | Increased | Lower |
Oral Bioavailability | Higher | Lower |
Antitumor Activity | Superior | Moderate |
Propriétés
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYBWLNYPEFJK-IHLRWNDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49ClN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431773 | |
Record name | Alvespimycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467214-21-7 | |
Record name | Alvespimycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVESPIMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Alvespimycin hydrochloride and how does it affect cancer cells?
A1: Alvespimycin hydrochloride, also known as 17-DMAG, is an inhibitor of Heat Shock Protein 90 (Hsp90) []. Hsp90 is a chaperone protein that plays a crucial role in the proper folding, stability, and function of various client proteins, many of which are involved in cell signaling and growth [, ]. By binding to Hsp90, Alvespimycin disrupts its chaperone function, leading to the degradation of these client proteins [, ]. In the context of cancer, many Hsp90 client proteins are oncogenic, meaning they contribute to tumor development and progression. Therefore, by promoting the degradation of these oncogenic proteins, Alvespimycin hydrochloride exerts its anti-cancer effects [, ].
Q2: What types of cancer have shown sensitivity to Alvespimycin hydrochloride in preclinical or clinical settings?
A2: Research has shown promising results with Alvespimycin hydrochloride in the context of HER2-positive metastatic breast cancer (HER2+ MBC) []. In a Phase I clinical trial, Alvespimycin hydrochloride, in combination with Trastuzumab, demonstrated antitumor activity in patients with refractory HER2+ MBC []. Additionally, preclinical studies and early clinical observations suggest potential for Alvespimycin hydrochloride in ovarian cancer treatment [].
Q3: What were the main findings of the Phase I clinical trial investigating Alvespimycin hydrochloride in combination with Trastuzumab?
A4: The Phase I dose-escalation trial aimed to determine the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of Alvespimycin hydrochloride when combined with Trastuzumab []. The study enrolled patients with advanced solid tumors progressing despite standard therapy, with a majority having HER2+ MBC []. The MTD of weekly Alvespimycin hydrochloride in this combination was determined to be 80 mg/m2 []. The combination was deemed safe and tolerable, with manageable side effects. Importantly, the trial observed antitumor activity in patients with refractory HER2+ MBC and some responses in ovarian cancer, supporting further investigation of this combination therapy [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.